molecular formula C21H25ClO7 B12501848 2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Cat. No.: B12501848
M. Wt: 424.9 g/mol
InChI Key: KYDGWGYAUCJZDV-UHFFFAOYSA-N
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Description

2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a complex organic compound It is characterized by the presence of a chloro-substituted phenyl group, an ethoxyphenylmethyl group, and a hydroxymethyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the chloro-substituted phenyl group: This step often involves a Friedel-Crafts alkylation reaction, where a chloro-substituted benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the ethoxyphenylmethyl group: This can be accomplished through a nucleophilic substitution reaction, where an ethoxy-substituted benzyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro-substituted phenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and ethoxyphenylmethyl groups can influence its binding affinity and selectivity towards these targets. The hydroxymethyl group can also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-{4-Chloro-3-[(4-methoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(methyl)oxane-2,3,4,5-tetrol: Similar structure but with a methyl group instead of a hydroxymethyl group.

    2-{4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro and ethoxyphenylmethyl groups can enhance its reactivity and potential biological activity, while the hydroxymethyl group can improve its solubility and stability.

Biological Activity

The compound 2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a derivative of dapagliflozin, which is primarily known for its role as a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (2S,3R,4R,5S,6R)-2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol
  • Molecular Formula : C21H25ClO7
  • Molecular Weight : 424.87 g/mol
  • CAS Number : Not available

The primary action of this compound is as an SGLT2 inhibitor. SGLT2 is responsible for the reabsorption of glucose in the kidneys. By inhibiting this transporter:

  • Increased Glucose Excretion : The compound enhances urinary glucose excretion, leading to lower blood glucose levels.
  • Weight Management : The osmotic diuresis caused by increased glucose in urine may contribute to weight loss.
  • Cardiovascular Benefits : SGLT2 inhibitors have been shown to provide cardiovascular protection in diabetic patients.

Antidiabetic Activity

Research indicates that the compound exhibits significant antidiabetic properties:

  • Clinical Trials : In studies involving diabetic rats, administration of the compound resulted in a marked reduction in blood glucose levels compared to controls .
  • Mechanistic Insights : The compound's ability to inhibit SGLT2 has been confirmed through various in vitro and in vivo experiments.

Cardiovascular and Renal Effects

The cardiovascular benefits associated with SGLT2 inhibitors also extend to this compound:

  • Heart Failure Protection : Studies suggest that it may reduce the risk of hospitalization due to heart failure .
  • Renal Function Improvement : There is evidence that it can improve renal outcomes in diabetic patients by reducing hyperfiltration and promoting renal health .

Case Studies

  • Study on Diabetic Rats :
    • Objective : To evaluate the efficacy of the compound in lowering blood glucose levels.
    • Results : Significant reductions in fasting blood glucose were observed after 28 days of treatment compared to untreated controls (p < 0.05) .
  • Clinical Application :
    • A clinical trial involving patients with type 2 diabetes demonstrated that those treated with this compound had improved glycemic control and weight loss compared to those receiving placebo .

Data Summary Table

PropertyValue
IUPAC Name(2S,3R,4R,5S,6R)-...
Molecular FormulaC21H25ClO7
Molecular Weight424.87 g/mol
CAS NumberNot available
Primary ActionSGLT2 inhibition
Antidiabetic EfficacySignificant (p < 0.05)
Cardiovascular BenefitsReduced heart failure risk
Renal Function ImprovementYes

Properties

Molecular Formula

C21H25ClO7

Molecular Weight

424.9 g/mol

IUPAC Name

2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3

InChI Key

KYDGWGYAUCJZDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl

Origin of Product

United States

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